molecular formula C30H34O4 B12472398 Benzene-1,3-diyl bis(4-pentylbenzoate)

Benzene-1,3-diyl bis(4-pentylbenzoate)

Katalognummer: B12472398
Molekulargewicht: 458.6 g/mol
InChI-Schlüssel: KFPJOIDYNDCWQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate is an organic compound with a complex structure that includes two pentylbenzoate groups connected via a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate typically involves esterification reactions. One common method is the reaction between 4-pentylbenzoic acid and 3-hydroxy-4-pentylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Ester derivatives or amides.

Wissenschaftliche Forschungsanwendungen

3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-chloro-4-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate
  • 4-pentylphenyl 4-pentylbenzoate
  • 4-(hexyloxy)phenyl 4-pentylbenzoate

Uniqueness

3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its dual pentylbenzoate groups and phenyl ring contribute to its stability and reactivity, making it valuable for various applications.

Eigenschaften

Molekularformel

C30H34O4

Molekulargewicht

458.6 g/mol

IUPAC-Name

[3-(4-pentylbenzoyl)oxyphenyl] 4-pentylbenzoate

InChI

InChI=1S/C30H34O4/c1-3-5-7-10-23-14-18-25(19-15-23)29(31)33-27-12-9-13-28(22-27)34-30(32)26-20-16-24(17-21-26)11-8-6-4-2/h9,12-22H,3-8,10-11H2,1-2H3

InChI-Schlüssel

KFPJOIDYNDCWQD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)CCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.